molecular formula C13H8BrClF3NO B7888656 2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride

2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride

Cat. No.: B7888656
M. Wt: 366.56 g/mol
InChI Key: ABRUIRMIPAJSKB-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride is a chemical compound with the molecular formula C13H8BrClF3NO. It belongs to the family of benzotrifluorides and is characterized by the presence of bromine, chlorine, and pyridine moieties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride typically involves the following steps:

    Pyridine Substitution: The attachment of the pyridine moiety to the benzene ring through a methylene bridge.

The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogen atoms, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chloropyridine: Shares the pyridine and halogen moieties but lacks the trifluoromethyl group.

    4-(Pyridin-3-ylmethyloxy)benzotrifluoride: Contains the pyridine and trifluoromethyl groups but lacks the halogen atoms.

    5-Bromo-2-chloropyridine: Similar halogenation pattern but without the benzotrifluoride structure.

Uniqueness

2-Bromo-5-chloro-4-(pyridin-3-ylmethyloxy)benzotrifluoride is unique due to the combination of its halogen atoms, pyridine moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[[5-bromo-2-chloro-4-(trifluoromethyl)phenoxy]methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3NO/c14-10-5-12(11(15)4-9(10)13(16,17)18)20-7-8-2-1-3-19-6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRUIRMIPAJSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C(=C2)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166057
Record name Pyridine, 3-[[5-bromo-2-chloro-4-(trifluoromethyl)phenoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-25-1
Record name Pyridine, 3-[[5-bromo-2-chloro-4-(trifluoromethyl)phenoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[[5-bromo-2-chloro-4-(trifluoromethyl)phenoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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